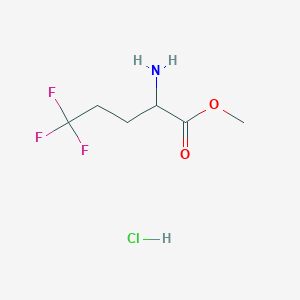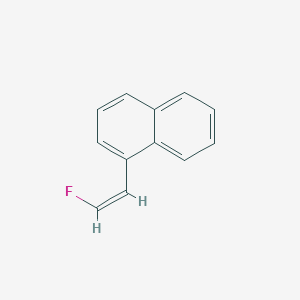![molecular formula C11H14N2O B12834299 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B12834299.png)
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole ring substituted with a methyl group at the 5-position and a propanol group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Propanol Substitution: The final step involves the substitution of the 2-position with a propanol group, which can be done using propanol derivatives under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring allows for various substitution reactions, including halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, leading to various biological effects. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-benzo[d]imidazole: The parent compound without the methyl and propanol substitutions.
5-methyl-1H-benzo[d]imidazole: Similar structure but lacks the propanol group.
2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure with an ethanol group instead of propanol.
Uniqueness: 1-(5-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol is unique due to the presence of both the methyl and propanol groups, which may confer distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c1-3-10(14)11-12-8-5-4-7(2)6-9(8)13-11/h4-6,10,14H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ZOFPQXNIFVFGGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


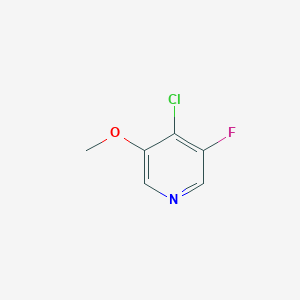

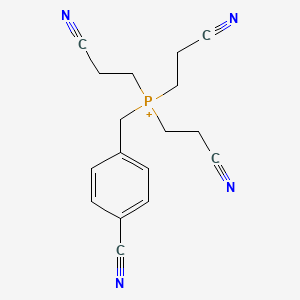
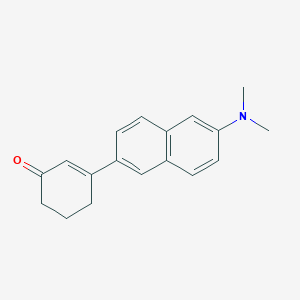
![N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)acetamide](/img/structure/B12834236.png)
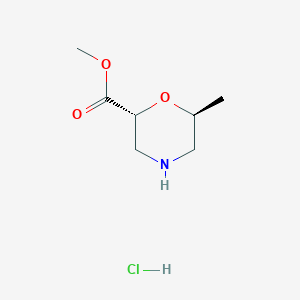
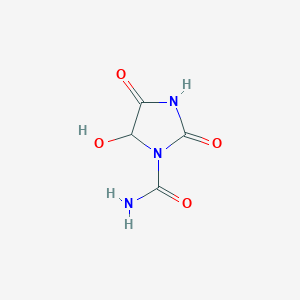




![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B12834304.png)
